molecular formula C17H18N2 B2493822 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine CAS No. 203394-22-3

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine

Cat. No.: B2493822
CAS No.: 203394-22-3
M. Wt: 250.345
InChI Key: XOLSJOJSKGCNDN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring attached to an ethanamine chain, which is further substituted with a 4-methylphenyl group. Indole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Ethanamine: The indole ring is then reacted with an appropriate halogenated ethanamine derivative, such as 2-bromo-2-(4-methylphenyl)ethanamine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by the substitution reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated ethanamine derivatives, basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring and ethanamine chain.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: New compounds with different substituents replacing the ethanamine group.

Scientific Research Applications

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanamine: Lacks the 4-methylphenyl group, resulting in different biological activities.

    2-(1H-indol-3-yl)-2-phenylethanamine: Similar structure but without the methyl group on the phenyl ring.

    2-(1H-indol-3-yl)-2-(4-chlorophenyl)ethanamine: Contains a chlorine substituent instead of a methyl group, leading to different chemical and biological properties.

Uniqueness

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine is unique due to the presence of both the indole ring and the 4-methylphenyl group, which contribute to its distinct chemical and biological properties. The combination of these structural features allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-6-8-13(9-7-12)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLSJOJSKGCNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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